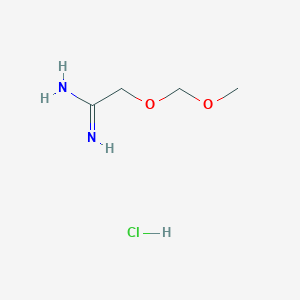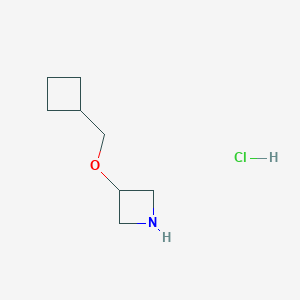
Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Vue d'ensemble
Description
Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate (DMPED) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound with a five-membered ring structure. DMPED is used in a variety of research fields, including organic synthesis, medicinal chemistry, and biochemistry. It has been studied extensively for its ability to act as a ligand, a molecule that binds to a metal ion, and its ability to form complexes with other molecules.
Applications De Recherche Scientifique
Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in medicinal chemistry. It has also been used in biochemistry research, specifically in the study of enzymatic reactions. It has also been used to study the structure and function of proteins, and as a model compound to study the structure and reactivity of other molecules.
Mécanisme D'action
Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate has been studied extensively for its ability to act as a ligand. It binds to metal ions, such as zinc and copper, forming complexes in which the metal ion is surrounded by the ligand. This binding is driven by electrostatic interactions between the positively charged metal ion and the negatively charged ligand. The binding of the ligand to the metal ion can affect the reactivity of the metal ion and can also affect the structure of the metal ion.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate have not been extensively studied. However, it has been shown to have a variety of effects on enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as trypsin and chymotrypsin, and to increase the activity of others, such as thrombin. It has also been shown to affect the structure and activity of proteins, including the binding of proteins to DNA and the folding of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable in solution. It is also non-toxic and has a low reactivity, making it safe to handle in the lab. However, it also has some limitations. It is not very soluble in water, and its solubility in organic solvents is limited. It is also not very stable in the presence of light or heat.
Orientations Futures
There are several potential future directions for research on Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate. One potential direction is to explore its potential use as a drug delivery system. Another potential direction is to study its ability to interact with other molecules, such as proteins and DNA. It could also be used to study the structure and reactivity of other molecules, such as small organic molecules. Finally, it could also be used to study the structure and function of proteins, as well as the structure and reactivity of enzymes.
Propriétés
IUPAC Name |
dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-22-15(20)12-9-18(8-6-11-5-3-4-7-17-11)10-13(14(12)19)16(21)23-2/h3-5,7,9-10H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIQIWSUDMLKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1=O)C(=O)OC)CCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-oxo-1-(2-pyridin-2-ylethyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-amino-6-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1430356.png)












